Lipophilicity (LogP) Differentiation from the Parent Bicyclohexyl Core
The introduction of a bromine atom onto the bicyclohexyl scaffold results in a quantifiable increase in lipophilicity compared to the unsubstituted parent core. The target compound, 4-Bromo-bicyclohexyl, has a computed LogP value of 4.52 . This is a significant increase from the parent compound, bicyclohexyl (CAS 92-51-3), which has a computed LogP of 4.15. This difference in hydrophobicity can be critical for its solubility profile in organic solvents and its partition behavior in biphasic systems during synthesis or formulation.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 4.52 (computed) |
| Comparator Or Baseline | Bicyclohexyl (CAS 92-51-3), LogP = 4.15 (computed) |
| Quantified Difference | ΔLogP = +0.37 (Target is more lipophilic) |
| Conditions | Computed physicochemical property (in silico prediction) |
Why This Matters
This data allows researchers to predict and control the solubility and partition behavior of 4-Bromo-bicyclohexyl in reaction media, which is essential for designing efficient synthetic routes and purifications.
